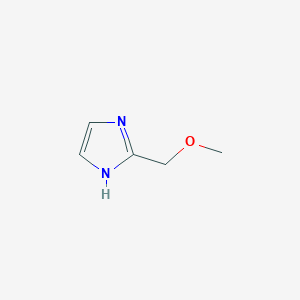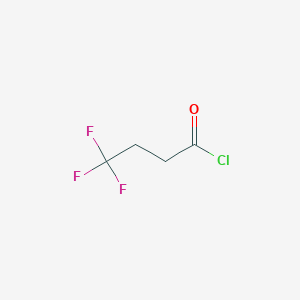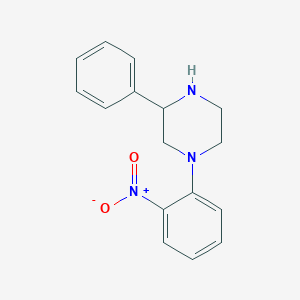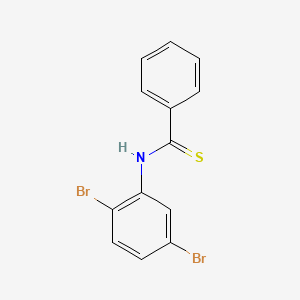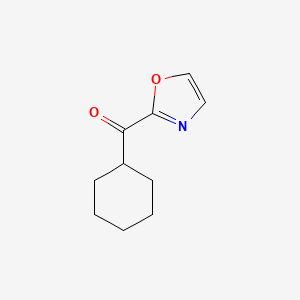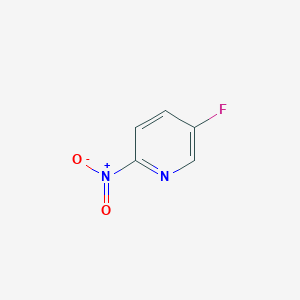
2,3-Dichloro-4-(trifluoromethyl)pyridine
Overview
Description
2,3-Dichloro-4-(trifluoromethyl)pyridine, also known as 2,3,5-DCTF, is a light yellow liquid . It is an important intermediate for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical-chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 2,3-Dichloro-4-(trifluoromethyl)pyridine can be achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . It can also be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
2,3-Dichloro-4-(trifluoromethyl)pyridine contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dichloro-4-(trifluoromethyl)pyridine are generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
2,3-Dichloro-4-(trifluoromethyl)pyridine is a light yellow liquid . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical-chemical properties observed with this class of compounds .Scientific Research Applications
2,3-Dichloro-4-(trifluoromethyl)pyridine: A Comprehensive Analysis of Scientific Research Applications
Crop Protection Products: 2,3-Dichloro-4-(trifluoromethyl)pyridine is notably used in the production of various crop-protection products. It is a key intermediate in the synthesis of herbicides, playing a crucial role in modern agriculture by helping to control weeds that can otherwise reduce crop yields significantly .
Synthesis of Metal-Organic Frameworks (MOFs): This compound is utilized in the synthesis of MOFs, which are porous materials with applications ranging from gas storage to catalysis and drug delivery. MOFs are known for their high surface area and tunable pore sizes, making them valuable in research for new material applications .
Regioexhaustive Functionalization: Derivatives of chloro (trifluoromethyl)pyridines, such as 2,3-Dichloro-4-(trifluoromethyl)pyridine, are used as model substrates for regioexhaustive functionalization. This process is important for creating compounds with specific structural arrangements necessary for pharmaceuticals and other chemical products .
Chemical Intermediate: As a chemical intermediate, this compound is involved in various chemical reactions that produce other valuable compounds. Its reactivity and stability under certain conditions make it a useful component in synthetic chemistry .
Pharmaceutical Research: While not directly mentioned in the search results, compounds like 2,3-Dichloro-4-(trifluoromethyl)pyridine often find applications in pharmaceutical research due to their potential to modify biological molecules or create new drugs with specific desired effects.
Material Science: In material science, such compounds can be used to modify the properties of materials or create new materials with specific characteristics like increased strength, durability, or conductivity.
Research Outreach - Trifluoromethylpyridine: Its chemistry and applications MilliporeSigma - 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 MilliporeSigma - 4-(Trifluoromethyl)pyridine 97 Thermo Scientific Chemicals - 4-Chloro-2-(trifluoromethyl)pyridine, 98%
Mechanism of Action
Safety and Hazards
When handling 2,3-Dichloro-4-(trifluoromethyl)pyridine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition . Keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
2,3-dichloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCZNQZILNNPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568744 | |
| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-(trifluoromethyl)pyridine | |
CAS RN |
89719-93-7 | |
| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89719-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



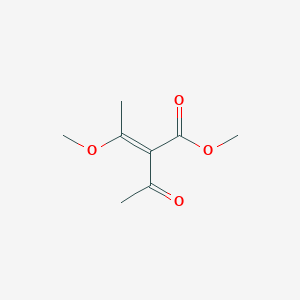
![methyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1317532.png)

